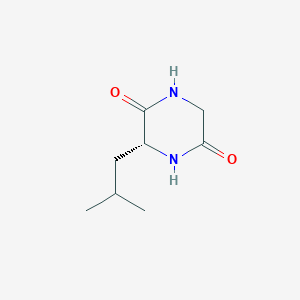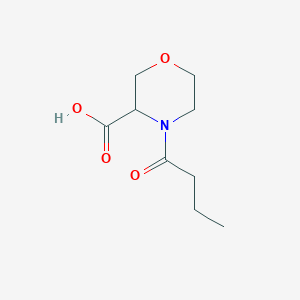
(3R)-3-(2-methylpropyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(2-methylpropyl)piperazine-2,5-dione, also known as R-MPP, is a cyclic amino acid that has been synthesized and studied for its potential applications in medicinal chemistry. R-MPP is a chiral compound that has two enantiomers, R and S, with the R enantiomer being the most biologically active.
Mécanisme D'action
(3R)-3-(2-methylpropyl)piperazine-2,5-dione acts as a GABA receptor agonist by binding to the GABA receptor and enhancing its activity. This results in an increase in the inhibitory neurotransmitter activity in the central nervous system, leading to a reduction in neuronal excitability and a calming effect.
Biochemical and Physiological Effects:
(3R)-3-(2-methylpropyl)piperazine-2,5-dione has been shown to have a number of biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant activity. It has also been shown to reduce the release of dopamine and serotonin, which are neurotransmitters involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R)-3-(2-methylpropyl)piperazine-2,5-dione in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in the central nervous system. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on (3R)-3-(2-methylpropyl)piperazine-2,5-dione. One area of interest is the development of new drugs that target the GABA receptor using (3R)-3-(2-methylpropyl)piperazine-2,5-dione as a lead compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of (3R)-3-(2-methylpropyl)piperazine-2,5-dione, which could lead to a better understanding of its potential clinical applications. Additionally, the synthesis of novel analogs of (3R)-3-(2-methylpropyl)piperazine-2,5-dione could lead to the discovery of compounds with improved potency and selectivity for the GABA receptor.
Méthodes De Synthèse
The synthesis of (3R)-3-(2-methylpropyl)piperazine-2,5-dione can be achieved through a multistep process starting from commercially available starting materials. One of the most common methods involves the reaction of L-phenylalanine with isobutyraldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the (3R)-3-(2-methylpropyl)piperazine-2,5-dione compound.
Applications De Recherche Scientifique
(3R)-3-(2-methylpropyl)piperazine-2,5-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs that target the central nervous system. It has been shown to have activity as a gamma-aminobutyric acid (GABA) receptor agonist, which is a target for the treatment of various neurological disorders such as anxiety, depression, and epilepsy.
Propriétés
IUPAC Name |
(3R)-3-(2-methylpropyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFHWKRNHGHZTK-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)NCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)




![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)

![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)

![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)